

# Neurobiological Effects of Entonox Inhalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Entonox**, a homogenous gas mixture of 50% nitrous oxide (N<sub>2</sub>O) and 50% oxygen (O<sub>2</sub>), is a widely utilized analgesic and anxiolytic agent in clinical practice. Its rapid onset and offset of action make it particularly suitable for procedural pain management. This technical guide provides an in-depth exploration of the neurobiological effects of **Entonox** inhalation, focusing on its core mechanisms of action at the molecular and systemic levels. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

#### **Core Mechanisms of Action**

The neurobiological effects of **Entonox** are primarily driven by the pharmacological actions of nitrous oxide on several key neurotransmitter systems in the central nervous system (CNS). These effects culminate in the analgesic, anxiolytic, and euphoric properties for which **Entonox** is known.

### Glutamatergic System: NMDA Receptor Antagonism

The principal mechanism of action of nitrous oxide is its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamatergic system.



[1][2][3][4] By binding to the NMDA receptor, nitrous oxide reduces the excitatory effects of glutamate, leading to a decrease in neuronal activity. This inhibition of excitatory signaling is a major contributor to the sedative and analgesic effects of **Entonox**.[2] Studies have demonstrated that nitrous oxide inhibits ionic currents and excitotoxic neurodegeneration mediated by NMDA receptors.[3] The inhibition of NMDA receptors is also thought to underlie the dissociative and euphoric effects experienced by users.[2]

#### **Opioidergic System Modulation**

Nitrous oxide interacts with the endogenous opioid system, contributing significantly to its analgesic properties. [2][5][6] Evidence suggests that nitrous oxide may act as a partial agonist at opioid receptors, including the mu, delta, and kappa subtypes. [6] Furthermore, nitrous oxide has been shown to stimulate the release of endogenous opioid peptides, such as enkephalins and  $\beta$ -endorphins, in the brain. [2][5] This release of natural pain-relieving chemicals amplifies the analgesic effects of **Entonox**. [2] The analgesic actions of nitrous oxide are comparable to those of morphine and can be attenuated by opioid antagonists. [6][7]

### **GABAergic System Potentiation**

Nitrous oxide enhances the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][8] It potentiates the function of GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of neurons.[5] This enhancement of inhibitory neurotransmission contributes to the sedative and anxiolytic effects of **Entonox**.[2][8] The anxiolytic effect is associated with the enhanced activity of GABA-A receptors and can be partially reversed by benzodiazepine receptor antagonists.[5]

### **Dopaminergic and Serotonergic System Effects**

Nitrous oxide also modulates the dopaminergic and serotonergic systems, which are involved in reward, mood, and emotional regulation. Inhalation of nitrous oxide has been shown to increase dopamine levels in the nucleus accumbens of rats, likely due to an increase in dopamine release rather than a reduction in reuptake.[9] This stimulation of the brain's reward pathway is believed to be responsible for the euphoric effects of the gas.[9][10] The effects of nitrous oxide on the serotonin system appear to be region-specific, with studies in rodents showing an increase in serotonin in the cerebral cortex but not the hypothalamus.[9]



## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies on the neurobiological effects of nitrous oxide.

Table 1: Effects of Nitrous Oxide on Neurotransmitter Systems

| Neurotr<br>ansmitt<br>er<br>System | Effect                   | Species | Brain<br>Region                        | N <sub>2</sub> O<br>Concent<br>ration | Duratio<br>n     | Key<br>Finding<br>s                                            | Referen<br>ce |
|------------------------------------|--------------------------|---------|----------------------------------------|---------------------------------------|------------------|----------------------------------------------------------------|---------------|
| Dopamin<br>e                       | Increase<br>d<br>Release | Rat     | Nucleus<br>Accumbe<br>ns               | 40%                                   | 40 min           | Significa<br>nt<br>increase<br>in<br>dopamin<br>e levels.      | [9]           |
| Serotonin                          | Increase<br>d Levels     | Rodent  | Cerebral<br>Cortex<br>(prefront<br>al) | 70%                                   | 15 min           | Region-<br>specific<br>increase<br>in<br>serotonin             | [9]           |
| Endogen<br>ous<br>Opioids          | Increase<br>d<br>Release | Rat     | Not<br>specified                       | Not<br>specified                      | Not<br>specified | Evidence<br>for<br>release<br>of<br>endogen<br>ous<br>opioids. | [2]           |

Table 2: Effects of Nitrous Oxide on Receptor Function



| Receptor            | Effect                 | Preparation   | N₂O<br>Concentrati<br>on    | Key<br>Findings                                                  | Reference |
|---------------------|------------------------|---------------|-----------------------------|------------------------------------------------------------------|-----------|
| NMDA<br>Receptor    | Inhibition of currents | Not specified | Anesthetically<br>-relevant | Inhibition of ionic currents and excitotoxic neurodegene ration. | [3]       |
| GABA-A<br>Receptor  | Potentiation           | Not specified | Not specified               | Enhanced activity contributing to anxiolytic effects.            | [5]       |
| Opioid<br>Receptors | Partial<br>Agonism     | Not specified | Not specified               | Direct interaction with mu, delta, and kappa receptors.          | [6]       |

# **Experimental Protocols**

This section provides an overview of common experimental methodologies used to investigate the neurobiological effects of nitrous oxide.

#### **Animal Models**

- Rodent Models of Analgesia: The tail-flick and hot-plate tests are commonly used to assess
  the analgesic effects of nitrous oxide in rats and mice. Animals are exposed to a noxious
  thermal stimulus, and the latency to a withdrawal response is measured before and after
  inhalation of varying concentrations of nitrous oxide.
- Rodent Models of Anxiety: The elevated plus-maze and light-dark box tests are standard behavioral paradigms to evaluate the anxiolytic properties of nitrous oxide. The time spent in



the open arms of the maze or the light compartment of the box is measured as an indicator of reduced anxiety-like behavior.

 Microdialysis in Freely Moving Animals: This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions. A microdialysis probe is implanted into a target area, such as the nucleus accumbens, and perfusate samples are collected and analyzed for dopamine, serotonin, and their metabolites before, during, and after nitrous oxide administration.

### **In Vitro Techniques**

- Patch-Clamp Electrophysiology: This technique is used to study the effects of nitrous oxide
  on individual ion channels and receptors in isolated neurons or cell lines expressing specific
  receptor subtypes. Whole-cell or single-channel currents are recorded in response to the
  application of neurotransmitters in the presence and absence of nitrous oxide to determine
  its modulatory effects.
- Receptor Binding Assays: Radioligand binding assays are employed to investigate the
  affinity of nitrous oxide for different receptor types. Brain tissue homogenates are incubated
  with a radiolabeled ligand that specifically binds to the receptor of interest, and the
  displacement of this ligand by varying concentrations of nitrous oxide is measured.

#### **Human Studies**

- Controlled Inhalation Studies: Healthy volunteers or patients are administered a fixed concentration of **Entonox** (typically 50% N<sub>2</sub>O) for a specified duration. Physiological parameters (heart rate, blood pressure, oxygen saturation), subjective effects (using visual analog scales for pain, anxiety, and euphoria), and cognitive performance are assessed.
- Neuroimaging Techniques: Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) can be used to visualize and quantify changes in receptor binding, neurotransmitter release, and brain activity in response to **Entonox** inhalation in humans.

# **Signaling Pathways and Visualizations**



The neurobiological effects of **Entonox** are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

## **NMDA Receptor Antagonism Pathway**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. Advances in Understanding the Actions of Nitrous Oxide PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coadministered nitrous oxide enhances the effect of isoflurane on GABAergic transmission by an increase in open-channel block PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Depresses GABAA Receptor Function via Coactivation of cGMP-Dependent Kinase and Phosphodiesterase PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Nitrous oxide (laughing gas) is an NMDA antagonist, neuroprotectant and neurotoxin PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nitrous oxide exposure on behavioral changes in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrous oxide induces opioid peptide release in the periaqueductal gray area [general-anaesthesia.com]
- 9. Nitrous oxide-induced NO-dependent neuronal release of β-endorphin from the rat arcuate nucleus and periaqueductal gray PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrous oxide and xenon increase the efficacy of GABA at recombinant mammalian GABA(A) receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Neurobiological Effects of Entonox Inhalation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195665#neurobiological-effects-of-entonox-inhalation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com